molecular formula C9H15BrO3 B171265 Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate CAS No. 197234-17-6

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate

Cat. No.: B171265
CAS No.: 197234-17-6
M. Wt: 251.12 g/mol
InChI Key: PYLPLZQXKKWAFF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C9H15BrO3. It is a brominated ester, often used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate can be synthesized through the bromination of ethyl 3,3-dimethyl-4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: Ethyl 5-hydroxy-3,3-dimethyl-4-oxopentanoate.

    Reduction: Ethyl 5-bromo-3,3-dimethyl-4-hydroxypentanoate.

    Oxidation: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoic acid.

Scientific Research Applications

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

    Medicine: As a precursor in the development of brominated drugs with potential therapeutic applications.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic effects of the bromine and ester groups, which modulate the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

    Ethyl 5-bromo-4-oxopentanoate: Lacks the additional methyl groups, resulting in different reactivity and applications.

    Ethyl 3-bromo-3-methyl-4-oxopentanoate: Similar structure but with variations in the position of the bromine and methyl groups.

Uniqueness: Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is unique due to the presence of two methyl groups at the 3-position, which provides steric hindrance and influences its reactivity. This structural feature makes it distinct from other brominated esters and allows for specific applications in organic synthesis and research.

Properties

IUPAC Name

ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-4-13-8(12)5-9(2,3)7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLPLZQXKKWAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369169
Record name ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197234-17-6
Record name ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
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